Cas no 1505213-54-6 (1-(1-isocyanatoethyl)-2-methoxybenzene)

1-(1-isocyanatoethyl)-2-methoxybenzene 化学的及び物理的性質
名前と識別子
-
- 1-(1-isocyanatoethyl)-2-methoxybenzene
- 1505213-54-6
- EN300-1857968
-
- インチ: 1S/C10H11NO2/c1-8(11-7-12)9-5-3-4-6-10(9)13-2/h3-6,8H,1-2H3
- InChIKey: QALOVYQEWYURQV-UHFFFAOYSA-N
- ほほえんだ: O(C)C1C=CC=CC=1C(C)N=C=O
計算された属性
- せいみつぶんしりょう: 177.078978594g/mol
- どういたいしつりょう: 177.078978594g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.7Ų
- 疎水性パラメータ計算基準値(XlogP): 3
1-(1-isocyanatoethyl)-2-methoxybenzene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1857968-1.0g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 1g |
$986.0 | 2023-06-02 | ||
Enamine | EN300-1857968-0.5g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1857968-0.1g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1857968-10.0g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 10g |
$4236.0 | 2023-06-02 | ||
Enamine | EN300-1857968-5g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 5g |
$2858.0 | 2023-09-18 | ||
Enamine | EN300-1857968-0.05g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 0.05g |
$827.0 | 2023-09-18 | ||
Enamine | EN300-1857968-2.5g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1857968-0.25g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1857968-5.0g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 5g |
$2858.0 | 2023-06-02 | ||
Enamine | EN300-1857968-1g |
1-(1-isocyanatoethyl)-2-methoxybenzene |
1505213-54-6 | 1g |
$986.0 | 2023-09-18 |
1-(1-isocyanatoethyl)-2-methoxybenzene 関連文献
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Surya Prakash Singh,V. Anusha,K. Bhanuprakash,A. Islam,L. Han RSC Adv., 2013,3, 26035-26046
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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George K. Tsikalas,Penelope Lazarou,Emmanuel Klontzas,Spiros A. Pergantis,Ioannis Spanopoulos,Pantelis N. Trikalitis,George E. Froudakis,Haralambos E. Katerinopoulos RSC Adv., 2014,4, 693-696
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Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
1-(1-isocyanatoethyl)-2-methoxybenzeneに関する追加情報
Introduction to 1-(1-isocyanatoethyl)-2-methoxybenzene (CAS No. 1505213-54-6)
1-(1-isocyanatoethyl)-2-methoxybenzene, with the chemical identifier CAS No. 1505213-54-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and material science. This compound belongs to the class of isocyanate derivatives, characterized by its reactive isocyanate group (-NCO) and an aromatic methoxy-substituted benzene ring. The unique structural features of this molecule make it a valuable intermediate in the synthesis of various functional materials and bioactive molecules.
The isocyanatoethyl moiety in the molecular structure of 1-(1-isocyanatoethyl)-2-methoxybenzene contributes to its high reactivity, particularly in forming urethane and carbamate linkages. These chemical transformations are pivotal in polymer chemistry, where such compounds serve as monomers or crosslinking agents in the production of polyurethanes and other polymeric materials. The presence of the methoxybenzene backbone further enhances its utility by providing a stable aromatic framework that can be modified through various electrophilic aromatic substitution reactions.
In recent years, there has been a surge in research focusing on the applications of isocyanate derivatives in drug development. The reactivity of the isocyanate group allows for the facile introduction of this moiety into larger molecular architectures, enabling the design of novel pharmacophores. For instance, studies have demonstrated the potential of 1-(1-isocyanatoethyl)-2-methoxybenzene as a precursor in the synthesis of bioactive molecules that exhibit inhibitory effects on certain enzymes and receptors relevant to neurological disorders. The methoxy group on the benzene ring can also be leveraged to fine-tune solubility and metabolic stability, making this compound a promising candidate for further medicinal chemistry investigations.
The pharmaceutical industry has shown particular interest in leveraging isocyanate-based compounds for their ability to form stable covalent bonds with biological targets. This property is particularly valuable in drug design, where covalent inhibitors can offer enhanced binding affinity and prolonged duration of action. Researchers have explored the use of 1-(1-isocyanatoethyl)-2-methoxybenzene in generating protease inhibitors, which are critical in treating conditions such as cancer and inflammation. The compound's ability to undergo nucleophilic addition reactions with amine or hydroxyl groups present in proteins makes it an attractive scaffold for covalent drug development.
Moreover, the material science applications of 1-(1-isocyanatoethyl)-2-methoxybenzene are equally compelling. Its incorporation into polymer matrices can enhance thermal stability, mechanical strength, and flame retardancy properties. These attributes are particularly relevant in the manufacturing of high-performance coatings, adhesives, and elastomers used in automotive and aerospace industries. Recent advancements in polymer chemistry have highlighted the use of isocyanate-functionalized monomers like this one to develop sustainable and lightweight materials that meet stringent industry standards.
The synthesis of 1-(1-isocyanatoethyl)-2-methoxybenzene typically involves multi-step organic reactions starting from readily available precursors such as methoxybenzyl alcohol or anisole derivatives. The introduction of the isocyanate group often requires careful handling under inert conditions due to its reactivity with moisture and other nucleophiles. Modern synthetic methodologies have improved the efficiency and scalability of these processes, enabling researchers to access this compound in higher purity for their studies.
In conclusion, 1-(1-isocyanatoethyl)-2-methoxybenzene (CAS No. 1505213-54-6) represents a versatile chemical entity with broad applications across pharmaceuticals and material science. Its unique structural features and reactivity make it a valuable building block for designing novel bioactive molecules and advanced polymeric materials. As research continues to uncover new methodologies for its synthesis and application, this compound is poised to play an increasingly significant role in addressing challenges across multiple scientific disciplines.
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